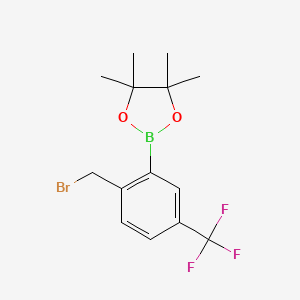

2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

¹¹B NMR (128 MHz, CDCl₃): δ 30.2 ppm, consistent with sp²-hybridized boron in dioxaborolanes.

Infrared (IR) Spectroscopy

Mass Spectrometry

- High-Resolution MS (ESI+) : m/z 364.998 [M+H]⁺ (calc. 365.001).

- Fragmentation peaks at m/z 285 (loss of –CH₂Br) and 201 (dioxaborolane ring cleavage).

Thermal and Solubility Profiles

Thermal Stability

Properties

IUPAC Name |

2-[2-(bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17BBrF3O2/c1-12(2)13(3,4)21-15(20-12)11-7-10(14(17,18)19)6-5-9(11)8-16/h5-7H,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDYCGJMXMOEPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(F)(F)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17BBrF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301127715 | |

| Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1030832-72-4 | |

| Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1030832-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[2-(Bromomethyl)-5-(trifluoromethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301127715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane plays a significant role in biochemical reactions, particularly in the context of its interactions with enzymes and proteins. This compound is known to interact with enzymes involved in the hydrolysis of boronic esters, such as esterases and proteases. The nature of these interactions often involves the formation of covalent bonds between the boronic ester and the active site of the enzyme, leading to enzyme inhibition or modification of enzyme activity. Additionally, the trifluoromethyl group in the compound can influence its binding affinity and specificity towards certain biomolecules.

Cellular Effects

The effects of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane on various types of cells and cellular processes are diverse. This compound has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS) and oxidative stress responses. It can modulate gene expression by affecting transcription factors and signaling molecules involved in stress response pathways. Furthermore, the compound’s impact on cellular metabolism includes alterations in metabolic flux and energy production, which can affect cell proliferation and survival.

Molecular Mechanism

At the molecular level, the mechanism of action of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its interactions with biomolecules through covalent bonding and radical formation. The bromomethyl group can participate in radical-mediated reactions, leading to the formation of reactive intermediates that can modify proteins and nucleic acids. Additionally, the boronic ester moiety can inhibit enzymes by forming stable complexes with their active sites, thereby preventing substrate binding and catalysis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can change over time due to its stability and degradation properties. The compound is known to undergo hydrolysis under physiological conditions, leading to the formation of boronic acid derivatives. This degradation can influence its long-term effects on cellular function, as the hydrolysis products may have different biochemical activities compared to the parent compound. In vitro and in vivo studies have shown that the compound’s stability and activity can vary depending on the experimental conditions and the presence of other reactive species.

Dosage Effects in Animal Models

The effects of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in animal models are dose-dependent. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition and modulation of signaling pathways. At high doses, it can induce toxic effects, including oxidative stress, DNA damage, and apoptosis. Threshold effects have been observed, where the compound’s activity changes dramatically at certain concentration levels, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is involved in various metabolic pathways, particularly those related to boron metabolism and oxidative stress responses. The compound can interact with enzymes such as oxidoreductases and transferases, influencing metabolic flux and the levels of key metabolites. Additionally, the trifluoromethyl group can affect the compound’s metabolic stability and its interactions with metabolic enzymes.

Transport and Distribution

The transport and distribution of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins. The compound can be transported across cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to specific compartments, such as the cytoplasm and nucleus, where it exerts its biochemical effects. The compound’s distribution can also be affected by its binding affinity to cellular proteins and its solubility in different cellular environments.

Subcellular Localization

The subcellular localization of 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific organelles, such as mitochondria and lysosomes, through targeting signals and post-translational modifications. Its localization can influence its interactions with biomolecules and its ability to modulate cellular processes. For example, the compound’s presence in mitochondria can affect mitochondrial function and energy production, while its localization in lysosomes can impact autophagy and cellular degradation pathways.

Biological Activity

The compound 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound that has garnered attention due to its potential biological activities. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of the compound can be represented as follows:

This compound features a bromomethyl group and a trifluoromethyl group attached to a phenyl ring, with a dioxaborolane moiety contributing to its chemical properties.

Biological Activity Overview

Research has indicated that compounds containing boron, particularly dioxaborolanes, exhibit various biological activities including:

- Antidiabetic Effects : Some studies have shown that boron compounds can inhibit key enzymes related to diabetes management.

- Insecticidal Properties : Certain derivatives have demonstrated effectiveness against agricultural pests.

Antidiabetic Activity

A study focused on similar boron compounds highlighted their potential as multitarget antidiabetic agents. For instance, compounds were evaluated against various in vitro targets such as α-glucosidase and α-amylase. The results indicated promising inhibitory activities with IC50 values comparable to standard antidiabetic drugs.

| Compound | Target Enzyme | IC50 (μM) | Reference |

|---|---|---|---|

| S,S,R-5 | α-Glucosidase | 6.28 | |

| S,S,R-5 | α-Amylase | 4.58 | |

| S,S,R-5 | PTP1B | 0.91 |

The compound's ability to inhibit these enzymes suggests its potential utility in managing blood sugar levels.

Insecticidal Activity

The insecticidal properties of boron-containing compounds have been documented in various studies. For example, modifications of similar structures have shown significant mortality rates against pests such as Plutella xylostella and Spodoptera frugiperda. The efficacy of these compounds is often linked to their structural characteristics.

| Compound Name | Target Pest | Mortality Rate (%) at 1 mg/L | Reference |

|---|---|---|---|

| 12q | Plutella xylostella | 97.67 | |

| 12q | Spodoptera frugiperda | Moderate |

This highlights the potential application of such compounds in agricultural pest control.

The biological activity of the compound is believed to stem from its ability to interact with specific biological targets. In the case of antidiabetic effects, molecular docking studies suggest that the compound binds effectively to the active sites of enzymes involved in carbohydrate metabolism.

Case Studies

- Antidiabetic Study : A study synthesized a series of boron-containing compounds and assessed their inhibitory effects on various enzymes related to diabetes. The major diastereomer exhibited significant inhibition rates across multiple targets, indicating its potential as an effective therapeutic agent .

- Insecticidal Evaluation : Another study focused on the insecticidal activity of related compounds against agricultural pests. The findings suggested that structural modifications could enhance biological activity, paving the way for new insecticides based on boron chemistry .

Scientific Research Applications

Organic Synthesis

This compound serves as a versatile reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions:

- Cross-Coupling Reactions : The presence of bromine makes it suitable for Suzuki coupling reactions, where it can react with organometallic reagents to form biaryl compounds. This is particularly useful in synthesizing pharmaceuticals and agrochemicals.

- Boronic Acid Derivatives : As a dioxaborolane, it can be converted into boronic acids, which are pivotal in organic synthesis for forming carbon-carbon bonds.

Medicinal Chemistry

The compound has potential applications in drug discovery and development:

- Anticancer Agents : Preliminary studies suggest that derivatives of this compound may exhibit anticancer properties due to their ability to inhibit specific cellular pathways involved in tumor growth.

- Antiviral Activity : Research indicates that similar dioxaborolane compounds can interfere with viral replication mechanisms, making them candidates for antiviral drug development.

Materials Science

In materials science, this compound can be utilized for developing advanced materials:

- Polymer Chemistry : It can act as a monomer or cross-linking agent in polymer synthesis, potentially leading to materials with enhanced thermal and mechanical properties.

- Fluorinated Materials : The trifluoromethyl group enhances the stability and hydrophobicity of the resulting materials, making them suitable for applications in coatings and membranes.

Case Studies

In vitro studies evaluated the antiviral activity of derivatives of this compound against influenza virus. Results indicated a significant reduction in viral load at certain concentrations.

| Compound Concentration (µM) | Viral Load Reduction (%) |

|---|---|

| 10 | 45 |

| 50 | 70 |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

Table 1: Key Structural and Functional Differences

Stability and Handling

- Target Compound : The pinacol boronate ester confers hydrolytic stability. However, the bromomethyl group is moisture-sensitive, requiring inert storage conditions .

- Styryl-Substituted Analogues (e.g., ): Extended conjugation (e.g., styryl groups) reduces stability but enables applications in H2O2 detection via fluorescence quenching .

- Methoxy-Substituted Analogues (e.g., ): Methoxy groups increase steric bulk, slowing reaction kinetics but improving selectivity in asymmetric syntheses .

Preparation Methods

Synthesis of α-Halo Boronic Esters via Lithiation and Halogen Exchange

A key step in the preparation involves the generation of α-halo boronic esters through lithiation followed by halogen exchange. This method is adaptable for the preparation of various α-halo boronic esters, including bromomethyl derivatives.

-

- A solution of the boronic ester precursor is cooled to very low temperatures (-110 °C) in an inert atmosphere.

- n-Butyllithium is added dropwise to generate the lithiated intermediate.

- The reaction mixture is then warmed to room temperature, allowing the lithiated species to rearrange.

- Halogen exchange is performed by adding sodium iodide in acetone, which facilitates the substitution of a chloro group with an iodo group; a similar approach can be adapted for bromine introduction using appropriate reagents.

- The product is purified by vacuum distillation and trituration to afford the α-halo boronic ester as a yellow oil.

Bromomethyl Group Introduction via Electrophilic Bromination or Halomethylation

The bromomethyl substituent is typically introduced by halomethylation reactions on the aromatic ring bearing the trifluoromethyl and boronic ester groups.

-

- Starting from the trifluoromethyl-substituted phenylboronic acid pinacol ester, the bromomethyl group can be installed ortho to the boronate ester via bromomethylation using reagents such as N-bromosuccinimide (NBS) or bromomethyl bromide under controlled conditions.

- This step requires careful control of reaction conditions to avoid over-bromination or side reactions.

-

- The presence of the trifluoromethyl group influences the reactivity and regioselectivity of the bromomethylation.

- Protective groups on the boronic ester (such as pinacol) stabilize the boron center during the halomethylation.

Use of Cross-Coupling and Functional Group Transformations

Advanced synthetic routes may employ nickel-catalyzed cross-coupling reactions to assemble complex alkylboronates, including derivatives similar to the target compound.

- Example:

- Ni-catalyzed C(sp3)–C(sp3) cross-coupling involving cyclopropanol-derived homoenolates has been documented for related alkylboronate synthesis, indicating potential pathways for preparing functionalized boronic esters.

- Such methods allow for the selective construction of carbon frameworks bearing boronate esters and halomethyl substituents.

Experimental Conditions and Purification

- All reactions are typically conducted under inert atmosphere (nitrogen or argon) using oven-dried glassware to prevent moisture interference.

- Anhydrous solvents such as tetrahydrofuran (THF) and dichloromethane (DCM) are employed.

- Purification is achieved by flash column chromatography on silica gel or boric acid impregnated silica gel, followed by vacuum distillation if necessary.

- Characterization includes NMR spectroscopy (^1H, ^13C, ^11B, ^19F), IR spectroscopy, and high-resolution mass spectrometry (HRMS).

Summary Table of Key Preparation Steps

| Step | Methodology | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Lithiation and halogen exchange | n-Butyllithium, THF, low temperature (-110 °C), NaI in acetone | Formation of α-halo boronic ester intermediate |

| 2 | Bromomethylation | NBS or bromomethyl bromide, controlled temperature | Installation of bromomethyl group ortho to boronate ester |

| 3 | Cross-coupling (optional) | Ni catalyst, cyclopropanol-derived homoenolates | Assembly of complex alkylboronate frameworks |

| 4 | Purification | Flash chromatography, vacuum distillation | Isolation of pure 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Research Findings and Practical Considerations

- The synthesis requires precise temperature control, especially during lithiation steps, to prevent decomposition or side reactions.

- The trifluoromethyl substituent enhances the electron-withdrawing character of the aromatic ring, which affects the lithiation and electrophilic substitution steps.

- Pinacol esters provide stability and solubility advantages for boronic acid derivatives, facilitating handling and purification.

- The methods described have been validated in recent literature with detailed spectroscopic data confirming the structure and purity of the synthesized compounds.

Q & A

Basic: What are the recommended synthetic routes and purification methods for 2-(2-(Bromomethyl)-5-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The compound is likely synthesized via sequential functionalization of a phenylboronic ester precursor. A plausible route involves:

Bromination : Introducing the bromomethyl group via electrophilic substitution or radical bromination of a pre-functionalized phenylboronic ester.

Trifluoromethylation : Utilizing Ullmann-type coupling or direct fluorination under controlled conditions to install the -CF₃ group .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from cold ether/hexane mixtures is recommended. Purity ≥98% is achievable, as noted for structurally related boronic esters .

Advanced: How can researchers resolve contradictions in reported stability data for this compound under varying reaction conditions?

Methodological Answer:

Conflicting stability reports may arise from differences in:

- Solvent Systems : Polar aprotic solvents (e.g., THF) may stabilize the boronic ester, while protic solvents (e.g., MeOH) could hydrolyze it .

- Temperature : Thermal stability is critical; differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., mp 96–211°C for related dioxaborolanes ).

- Experimental Design : Conduct controlled stability assays using HPLC to monitor degradation products. Cross-reference with storage guidelines (e.g., 0–6°C for similar compounds ).

Basic: What analytical techniques are essential for structural confirmation of this compound?

Methodological Answer:

Key techniques include:

- ¹H/¹³C NMR : To verify the bromomethyl (-CH₂Br) and trifluoromethyl (-CF₃) substituents. Compare chemical shifts with analogous compounds (e.g., δ ~4.5 ppm for -CH₂Br ).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion ([M+H]⁺ expected at m/z ~367.04 for C₁₄H₁₇BBrF₃O₂).

- Elemental Analysis : Validate purity (≥98% as reported for similar derivatives ).

Advanced: How do steric and electronic effects of the bromomethyl and trifluoromethyl groups influence Suzuki-Miyaura coupling efficiency?

Methodological Answer:

- Steric Hindrance : The bulky -CF₃ and -CH₂Br groups may slow transmetallation. Compare reactivity with less hindered analogs (e.g., 2-fluorophenyl-dioxaborolane ).

- Electronic Effects : The electron-withdrawing -CF₃ group enhances electrophilicity of the boron center, potentially accelerating coupling.

- Mitigation Strategies : Use Pd catalysts with bulky ligands (e.g., SPhos) to reduce steric clashes. Optimize base choice (e.g., Cs₂CO₃ vs. K₃PO₄) to balance reactivity and stability .

Basic: What are the optimal storage conditions to prevent degradation of this compound?

Methodological Answer:

- Temperature : Store at 0–6°C in airtight containers to minimize thermal decomposition .

- Moisture Control : Use desiccants (e.g., molecular sieves) and inert atmosphere (N₂/Ar) to prevent hydrolysis of the dioxaborolane ring .

- Light Protection : Amber glass vials reduce photodegradation risks, especially for brominated aromatics .

Advanced: How can computational modeling predict this compound’s reactivity in novel C–C bond-forming reactions?

Methodological Answer:

- DFT Calculations : Model transition states for Suzuki-Miyaura coupling to identify rate-limiting steps (e.g., oxidative addition vs. transmetallation).

- Solvent Effects : Use COSMO-RS simulations to predict solubility and stability in different media .

- Machine Learning : Train models on existing boronic ester reactivity datasets to forecast optimal reaction conditions (e.g., temperature, catalyst loadings) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of bromomethyl vapors.

- Personal Protective Equipment (PPE) : Acid-resistant gloves and goggles are mandatory due to potential boronic acid release during hydrolysis .

- Waste Disposal : Neutralize boron-containing waste with aqueous NaOH before disposal .

Advanced: How does isotopic labeling (e.g., ¹⁰B/¹¹B) aid in mechanistic studies of this compound’s reactions?

Methodological Answer:

- Kinetic Isotope Effects (KIE) : Compare reaction rates using ¹⁰B vs. ¹¹B isotopes to elucidate transmetallation mechanisms.

- Tracing Boron Migration : Use ¹¹B NMR to track boron transfer during cross-coupling, resolving ambiguities in catalytic cycles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.